N-(3-Hydroxypyridin-2-yl)pivalamide
Description
Significance of Pyridine-Based Molecular Frameworks in Chemical Science
The pyridine (B92270) ring, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a cornerstone of chemical science. wisdomlib.orgtandfonline.com Its unique electronic properties and ability to act as both a weak base and a ligand for metal ions make it a versatile building block in a vast array of applications. researchgate.netnumberanalytics.com Pyridine derivatives are integral to numerous natural products and are a frequent feature in pharmaceutical and agrochemical compounds, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. wisdomlib.orgtandfonline.comnih.gov
The nitrogen atom in the pyridine ring can accept a proton, rendering the ring basic, and its lone pair of electrons allows it to coordinate with metal ions, forming stable complexes. researchgate.netnumberanalytics.com This capacity for coordination is crucial in catalysis and materials science. tandfonline.comresearchgate.net Furthermore, the pyridine framework can be readily functionalized, allowing chemists to tune its properties for specific applications, from creating intermediates for biologically active molecules to developing novel materials. researchgate.net
Contextual Overview of Pivalamide (B147659) Moiety in Chemical Compounds
The pivalamide group, also known as N-pivaloyl, is derived from pivalic acid and is characterized by a bulky tertiary butyl group attached to an amide carbonyl. This steric bulk is a defining feature and is often exploited in organic synthesis. The pivaloyl group can serve as a protecting group for alcohols and amines due to the stability of the resulting pivalate (B1233124) esters and pivalamides. wikipedia.org These esters are notably resistant to hydrolysis compared to esters of less sterically hindered carboxylic acids. wikipedia.org
In the context of medicinal chemistry, the incorporation of a pivalamide or a related pivaloyl group can influence a molecule's metabolic stability. The bulky t-butyl group can shield the amide bond from enzymatic cleavage, a strategy sometimes used to enhance the pharmacokinetic profile of a drug candidate. While amides can be challenging to hydrolyze, methods have been developed for their cleavage when necessary for synthetic purposes. organic-chemistry.org The pivaloyl group is also a key component in the synthesis of other important chemical reagents, such as O-pivaloyl hydroxylamine (B1172632) triflic acid, which is used in amination reactions. orgsyn.org
Research Landscape of N-(3-Hydroxypyridin-2-yl)pivalamide and Related Structures
This compound belongs to the class of N-acyl-2-amino-3-hydroxypyridine derivatives. The parent compound, 2-amino-3-hydroxypyridine (B21099), is a known precursor in the synthesis of dyes and has been studied for its potential as a corrosion inhibitor for metals. europa.euresearchgate.net Research into derivatives of 2-amino-3-hydroxypyridine often explores their ability to act as ligands, forming complexes with various transition metals. researchgate.net
The synthesis of this compound itself is not extensively detailed in publicly available literature, but related syntheses of N-acyl pyridine derivatives are well-documented. mdpi.com For instance, N-(pyridin-2-yl)-benzamides can be synthesized from 2-aminopyridine (B139424) and other reagents. mdpi.com The synthesis of related thiourea (B124793) derivatives containing a pivalamide group, such as [N-((3,5-dichloropyridin-2-yl) carbamothioyl)pivalamide], has been reported, highlighting the interest in combining these chemical moieties to create ligands for metal complexes. researchgate.net
While specific research applications for this compound are not widely published, its structure suggests potential utility as an intermediate in the synthesis of more complex molecules or as a ligand in coordination chemistry. The combination of the chelating 3-hydroxypyridin-2-ylamino motif with the sterically demanding and metabolically robust pivalamide group makes it and related structures interesting targets for further investigation in medicinal and materials science.
Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C10H14N2O2 | uni.lu |
| Molecular Weight | 194.23 g/mol | uni.lu |
| IUPAC Name | N-(3-hydroxy-2-pyridinyl)-2,2-dimethylpropanamide | sigmaaldrich.com |
| InChI Key | QTECCVGXCNCEGO-UHFFFAOYSA-N | sigmaaldrich.com |
| CAS Number | 177744-83-1 | sigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
N-(3-hydroxypyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)9(14)12-8-7(13)5-4-6-11-8/h4-6,13H,1-3H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTECCVGXCNCEGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategic Approaches for N-(3-Hydroxypyridin-2-yl)pivalamide Synthesis
The construction of the this compound molecule is primarily achieved through the formation of an amide bond between a pyridine (B92270) backbone and a pivaloyl group. The strategic approaches to this synthesis can be broadly categorized into precursor-based routes and more contemporary catalytic methods.
Precursor-Based Synthetic Routes
The most direct and conventional method for synthesizing this compound involves the acylation of a suitable pyridine precursor. This approach relies on the availability of key starting materials.
The primary precursors for this synthesis are 2-Amino-3-hydroxypyridine (B21099) and pivaloyl chloride. The reaction involves the nucleophilic attack of the amino group of 2-amino-3-hydroxypyridine on the electrophilic carbonyl carbon of pivaloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Synthesis of Precursors:
The precursor 2-Amino-3-hydroxypyridine can be synthesized through various methods. One common route is the reduction of 3-Nitro-2-pyridinol. organic-synthesis.com This is often achieved through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst. organic-synthesis.com Alternative methods include multi-step processes starting from more readily available materials like furfural (B47365). youtube.comrsc.orgpatsnap.com These processes can involve ring-opening of the furan, followed by reaction with an ammonium (B1175870) source and subsequent hydrolysis to yield the desired substituted pyridine. youtube.comrsc.orgpatsnap.com
Pivaloyl chloride, the other key precursor, is typically prepared from pivalic acid. The reaction with thionyl chloride (SOCl₂) or other chlorinating agents is a standard method for its production.
A general representation of the precursor-based synthesis is as follows:
A general reaction scheme for the synthesis of this compound from 2-Amino-3-hydroxypyridine and pivaloyl chloride.
Catalytic Approaches in Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of this compound and related structures, several catalytic strategies are being explored.
Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for creating complex molecules by directly converting C-H bonds into new functional groups. mdpi.com This approach can potentially offer a more atom-economical route to this compound by avoiding the pre-functionalization of the pyridine ring.
In principle, a transition metal catalyst, such as rhodium or iridium, could facilitate the direct amidation of a C-H bond on the pyridine ring. mdpi.comnih.gov The pyridyl nitrogen can act as a directing group, guiding the catalyst to a specific C-H bond to achieve regioselectivity. rsc.orgnih.gov While specific examples for the direct pivalamidation of 3-hydroxypyridine (B118123) at the 2-position are not extensively documented, the general principle of directed C-H amidation is well-established for various substrates. mdpi.com
Cross-coupling reactions, which form a carbon-carbon or carbon-heteroatom bond with the aid of a metal catalyst, are a cornerstone of modern organic synthesis. organic-synthesis.comyoutube.comyoutube.com For the synthesis of this compound, a cross-coupling approach could involve the formation of the C-N bond between the pyridine ring and the pivalamide (B147659) nitrogen.
A plausible strategy would be a Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. organic-synthesis.com In this context, a 2-halo-3-hydroxypyridine could be coupled with pivalamide in the presence of a palladium catalyst and a suitable ligand.
Another potential cross-coupling strategy is the Chan-Lam coupling, which typically uses copper catalysts to form a carbon-heteroatom bond between a boronic acid and an N-H containing compound. youtube.com
Direct C-H borylation is a powerful method for introducing a boronic ester group onto a heterocyclic ring, which can then be used in subsequent cross-coupling reactions. rsc.org An iridium-catalyzed C-H borylation of a protected 3-hydroxypyridine could generate a pyridine-2-boronic ester. This intermediate could then undergo a copper-catalyzed amination with pivalamide to furnish the final product. This two-step, one-pot approach can offer high efficiency and regioselectivity. Amide-directed iridium-catalyzed C(sp³)–H borylation has been demonstrated, showcasing the potential for such transformations. nih.gov
Optimization of Reaction Conditions and Yields
The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. Key parameters that are typically optimized include the choice of solvent, temperature, catalyst, and base, as well as the stoichiometry of the reactants.
For the precursor-based synthesis, the choice of base is critical. A non-nucleophilic organic base, such as triethylamine (B128534) or pyridine, is often used to scavenge the HCl generated during the acylation without competing with the primary amine. The reaction is often performed in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature or below to control the reactivity of the acyl chloride.
In catalytic approaches, the optimization is more complex and involves screening different metal catalysts, ligands, and additives. For instance, in a Buchwald-Hartwig amination, the choice of phosphine (B1218219) ligand can have a profound impact on the reaction yield and scope. Similarly, for C-H functionalization reactions, the nature of the directing group and the oxidant can be crucial.
While specific yield data for the synthesis of this compound is not widely published, related amidation reactions of aminopyridines report yields ranging from moderate to excellent, depending on the specific substrates and conditions employed. For example, borate-catalyzed direct amidation reactions of coordinating substrates have been shown to be effective. rsc.org The development of efficient protocols for amide bond formation with electron-deficient amines is an active area of research, with methods using coupling reagents like EDC and DMAP in the presence of a catalytic amount of HOBt showing good results for challenging substrates. nih.gov
Solvent System Effects
The choice of solvent is critical in the acylation of aminopyridines. Aprotic solvents are generally preferred to avoid side reactions with the acylating agent. Dichloromethane (DCM) is a common choice due to its inert nature and ability to dissolve a wide range of organic compounds. researchgate.net Pyridine itself can also be used as a solvent, and it can serve a dual role by also acting as a base to neutralize the hydrogen chloride byproduct of the acylation reaction. ebi.ac.ukquimicaorganica.org The polarity and solvating power of the solvent can influence the reaction rate and the solubility of reactants and products, thereby affecting the ease of workup and purification.
Catalyst and Ligand Optimization
The acylation of amines can be significantly accelerated by the use of nucleophilic catalysts. 4-(Dimethylamino)pyridine (DMAP) and 4-aminopyridine (B3432731) are highly effective catalysts for this transformation. osi.lvrsc.org These catalysts function by reacting with the acylating agent to form a highly reactive N-acylpyridinium salt, which is then more readily attacked by the amine nucleophile. ebi.ac.uk The optimization of catalyst loading is crucial; typically, a catalytic amount is sufficient to achieve a significant rate enhancement.
| Catalyst | Role in Acylation |
| 4-(Dimethylamino)pyridine (DMAP) | Nucleophilic catalyst, accelerates acylation. osi.lv |
| 4-Aminopyridine | Nucleophilic catalyst, promotes selective acylation. osi.lvrsc.org |
| Pyridine | Can act as a nucleophilic catalyst and a base. ebi.ac.ukquimicaorganica.org |
Temperature and Time Parameters
The temperature and duration of the acylation reaction are important parameters to control. Acylation reactions with reactive acyl chlorides like pivaloyl chloride are often conducted at low temperatures, such as 0 °C, to control the reaction rate and minimize the formation of side products. tcichemicals.com The reaction progress is typically monitored by techniques like thin-layer chromatography (TLC) to determine the optimal reaction time. youtube.com Insufficient reaction time can lead to incomplete conversion, while prolonged reaction times may result in the degradation of the product or the formation of impurities.
Functional Group Transformations and Derivatization Strategies
The this compound molecule possesses several sites that can be targeted for further chemical modification, including the pivalamide moiety and the pyridine ring system.
Modification of the Pivalamide Moiety
The pivalamide group, while generally stable, can undergo transformation under specific conditions. The bulky tert-butyl group makes the pivalamide resistant to hydrolysis, but cleavage can be achieved under harsh acidic or basic conditions, which would yield 2-amino-3-hydroxypyridine. youtube.com The amide bond itself is a site for potential chemical modification, for instance, reduction of the amide to the corresponding amine can be achieved using strong reducing agents like lithium aluminum hydride, although this would significantly alter the electronic nature of the substituent. nih.gov
Functionalization of the Pyridine Ring System
The pyridine ring in this compound is an electron-deficient aromatic system, yet it can undergo electrophilic substitution reactions, particularly due to the activating effect of the hydroxyl group.
The position of electrophilic attack on the 3-hydroxypyridine ring is directed by the existing substituents. The hydroxyl group is an activating, ortho-, para-directing group, while the pyridine nitrogen is a deactivating, meta-directing group. quora.comquora.com Resonance structures indicate that the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are electronically enriched. quora.com
Nitration: The nitration of 3-hydroxypyridine has been studied, and the position of nitration is highly dependent on the reaction conditions. Nitration in the presence of a strong acid can lead to substitution at the 2-position, while under other conditions, dinitro and trinitro products can be obtained. osi.lvrsc.orgrsc.org For instance, reacting 3-hydroxypyridine with potassium nitrate (B79036) in the presence of acetic anhydride (B1165640) has been shown to yield 3-hydroxy-2-nitropyridine. patsnap.com
Halogenation: The halogenation of activated pyridines, such as 3-hydroxypyridine, can be achieved using reagents like N-bromosuccinimide (NBS). The regioselectivity of this reaction is influenced by the solvent and the position of the activating group. researchgate.net For 3-hydroxypyridine, bromination is expected to occur at the positions activated by the hydroxyl group. Recent methods for the 3-selective halogenation of pyridines via Zincke imine intermediates could also be applicable. nsf.govchemrxiv.orgchemrxiv.org
Sulfonation: The sulfonation of pyridine itself requires harsh conditions. However, the hydroxyl group in 3-hydroxypyridine facilitates this reaction. Sulfonation of 4-hydroxypyridine (B47283) with oleum (B3057394) has been reported to yield the corresponding sulfonic acid derivative. nih.gov A similar reaction with 3-hydroxypyridine would be expected to introduce a sulfonic acid group onto the ring.
Friedel-Crafts Reactions: Standard Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine itself because the nitrogen atom coordinates with the Lewis acid catalyst, deactivating the ring to an even greater extent. youtube.comwikipedia.orglibretexts.orgmt.com The presence of the activating hydroxyl group in 3-hydroxypyridine might allow for some Friedel-Crafts type reactions under specific conditions, but this remains an area for further investigation.
| Electrophilic Substitution Reaction | Reagents and Conditions | Expected Position of Substitution on 3-Hydroxypyridine |
| Nitration | KNO₃ / Acetic Anhydride | 2-position patsnap.com |
| Nitration | Strong Acid | 2-position rsc.orgrsc.org |
| Halogenation | N-Bromosuccinimide (NBS) | Positions activated by OH group researchgate.net |
| Sulfonation | Oleum | Positions activated by OH group nih.gov |
Site-Selective C-H Activation and Functionalization
There is currently no published research detailing the site-selective C-H activation and functionalization of this compound. The pivalamide group, acting as a directing group, could theoretically influence the regioselectivity of C-H activation on the pyridine ring. In many related 2-amidopyridine systems, transition metal-catalyzed reactions, often employing palladium, rhodium, or ruthenium, are utilized to functionalize specific C-H bonds. The directing effect of the amide group typically favors ortho-C-H activation at the C3 position. However, the presence of the hydroxyl group at the 3-position in this compound introduces electronic and steric complexities that would require empirical investigation to determine the actual site selectivity. Without experimental data, any proposed reaction outcomes would be purely conjectural.
Introduction of Fluoroalkyl Moieties
The introduction of fluoroalkyl groups, such as the trifluoromethyl (CF3) group, is a common strategy in medicinal chemistry to enhance properties like metabolic stability and bioavailability. Methodologies for the fluoroalkylation of pyridine rings are well-established and include radical, nucleophilic, and electrophilic pathways. However, no studies have been found that apply these methods specifically to this compound. The reactivity of the pyridine nitrogen and the hydroxyl group would need to be considered and potentially protected to achieve selective fluoroalkylation of the pyridine core. The specific conditions and reagents required for such a transformation on this particular substrate are not documented.
Synthesis of Analogs and Derivatives for Structure-Function Probing
The synthesis of analogs is crucial for understanding the structure-function relationships of a lead compound. For this compound, this would involve modifications at several positions, including the hydroxyl group, the pivalamide side chain, and the pyridine ring itself. While general synthetic routes to pyridine derivatives are abundant in the chemical literature, there is no specific information on the synthesis of analogs of this compound for the purpose of structure-function probing. The exploration of its biological activities or material properties would necessitate the systematic synthesis and evaluation of a library of related compounds, a research endeavor that has not been reported in the available scientific databases.
Mechanistic Investigations of Chemical Reactivity
Reaction Mechanisms in Synthetic Pathways
The synthesis of N-(3-Hydroxypyridin-2-yl)pivalamide involves the formation of its precursor, 2-amino-3-hydroxypyridine (B21099), followed by a selective acylation reaction.
The precursor, 2-amino-3-hydroxypyridine, can be synthesized through various routes. One common method is the catalytic hydrogenation of 2-hydroxy-3-nitropyridine (B160883). chemicalbook.com This reaction typically employs a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com The yield for this process has been reported to be as high as 89%. chemicalbook.com
An alternative synthetic route involves the reaction of furan-2-carboxylic acid derivatives with ammonia (B1221849) at elevated temperatures (100-300°C) in the presence of an acid catalyst and a solvent containing amide groups. google.com This method can produce crude yields of 50-60%. google.com Furthermore, a multi-stage process starting from furfural (B47365) has also been developed. google.com The Chichibabin reaction, involving the amination of 3-hydroxypyridine (B118123) with sodium amide at high temperatures, offers another pathway to 2-amino-3-hydroxypyridine, with reported yields of 62.9% based on the recovered starting material.
The final step in the synthesis of this compound is the acylation of 2-amino-3-hydroxypyridine with pivaloyl chloride. wikipedia.org This reaction is a nucleophilic acyl substitution where the amino group of 2-amino-3-hydroxypyridine attacks the electrophilic carbonyl carbon of pivaloyl chloride.
While specific catalytic cycles for the synthesis of this compound are not extensively detailed in the literature, a plausible catalytic cycle for the initial reduction of 2-hydroxy-3-nitropyridine using a Pd/C catalyst can be proposed.
Proposed Catalytic Cycle for the Reduction of 2-Hydroxy-3-nitropyridine:
Adsorption: Both hydrogen gas (H₂) and the nitro group of 2-hydroxy-3-nitropyridine adsorb onto the surface of the palladium catalyst.
Hydrogen Activation: The H-H bond in H₂ is weakened and cleaved by the palladium surface, forming active palladium-hydride species.
Stepwise Reduction: The adsorbed nitro group is sequentially reduced by the active hydrogen species on the catalyst surface. This likely proceeds through nitroso and hydroxylamino intermediates.
Amine Formation: The final reduction step yields the amino group, forming 2-amino-3-hydroxypyridine.
Desorption: The product, 2-amino-3-hydroxypyridine, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
For the acylation step, while often performed stoichiometrically, catalytic methods for similar amidations exist. For instance, the synthesis of N-(pyridin-2-yl)-benzamides has been achieved using a bimetallic metal-organic framework (Fe₂Ni-BDC) as a heterogeneous catalyst. nih.gov A proposed cycle for such a catalytic amidation would involve the activation of the acyl chloride by the catalyst's metal centers, facilitating the nucleophilic attack by the aminopyridine.
The regioselectivity of the acylation of 2-amino-3-hydroxypyridine is primarily governed by the directing effect of the amino group. The amino group at the 2-position is a strong activating group and a potent nucleophile, making it the primary site of acylation over the hydroxyl group at the 3-position. This selective N-acylation is a common feature in the reactions of aminopyridines.
The relative nucleophilicity of the amino and hydroxyl groups can be influenced by the reaction conditions, such as the solvent and the presence of a base. In a neutral or slightly acidic medium, the amino group is more nucleophilic than the hydroxyl group. Under basic conditions, the hydroxyl group can be deprotonated to form a more nucleophilic phenoxide-like species, which could lead to O-acylation. However, for the synthesis of this compound, the reaction is typically carried out under conditions that favor N-acylation.
Studies on the alkylation of 2-amino-3-hydroxypyridine have shown that the regioselectivity (N- vs. O-alkylation) is dependent on the reaction conditions, highlighting the influence of the directing groups and the potential for controlling the reaction outcome.
The direct identification and characterization of reaction intermediates in the synthesis of this compound are not well-documented in publicly available literature. However, based on established reaction mechanisms for similar transformations, plausible intermediates can be proposed.
In the acylation of 2-amino-3-hydroxypyridine with pivaloyl chloride, a tetrahedral intermediate is formed after the nucleophilic attack of the amino group on the carbonyl carbon of pivaloyl chloride. This intermediate is typically unstable and rapidly collapses to form the final amide product and a chloride ion.
For catalytic amidation reactions, N-acylpyridinium ions can be generated as key intermediates. researchgate.net The reaction of pivaloyl chloride with a pyridine (B92270) derivative in the presence of a silyl (B83357) triflate can lead to the formation of an N-pivaloylpyridinium ion, which is a highly electrophilic species that can then react with a nucleophile. researchgate.net
Molecular Interactions and Binding Mechanisms (In vitro)
The structural similarity of this compound to known histone deacetylase (HDAC) inhibitors suggests that it may also target these enzymes. HDAC inhibitors typically possess a pharmacophore consisting of a zinc-binding group (ZBG), a linker region, and a cap group that interacts with the surface of the enzyme.
In the case of this compound, the 3-hydroxypyridin-2-yl core can be considered the zinc-binding group, the pivaloyl group can act as the cap, and the amide bond serves as the linker.
Histone deacetylases are zinc-dependent enzymes that catalyze the removal of acetyl groups from lysine (B10760008) residues on histones and other proteins. nih.gov The inhibition of HDACs by small molecules typically involves the coordination of the inhibitor's zinc-binding group to the zinc ion in the enzyme's active site. This interaction blocks the access of the natural substrate to the catalytic machinery, leading to the inhibition of the enzyme.
A study on a series of 3-hydroxypyridinyl-2-carboxamides revealed that a compound with a similar core structure to this compound (compound 26 in the study) acts as an inhibitor of HDAC1, HDAC2, and HDAC3. nih.gov This finding strongly supports the hypothesis that this compound also functions as an HDAC inhibitor. The proposed mechanism of inhibition involves the chelation of the active site zinc ion by the nitrogen and oxygen atoms of the 3-hydroxypyridin-2-yl moiety.
Molecular docking studies are a valuable tool for investigating the binding modes of HDAC inhibitors. nih.govresearchgate.net Such studies could provide insights into the specific interactions between this compound and the amino acid residues in the active site of various HDAC isoforms, which would help in understanding its potency and selectivity.
Table of Research Findings on Related HDAC Inhibitors
| Compound/Class | Target HDACs | Key Findings | Reference |
| 3-Hydroxypyridin-2-thione | HDAC6, HDAC8 | Identified as a novel zinc-binding group for selective HDAC inhibition. | |
| 3-Hydroxypyridinyl-2-carboxamide (analogue) | HDAC1, HDAC2, HDAC3 | Demonstrated inhibitory activity against Class I HDACs. nih.gov | nih.gov |
| N-hydroxy-3-phenyl-2-propenamides | Pan-HDAC | Potent enzyme inhibitors with in vivo antitumor activity. nih.gov | nih.gov |
| N-hydroxypyridin-2-ylacrylamides | Nuclear HDACs | Showed remarkable in vivo stability compared to other hydroxamic acid-based inhibitors. nih.gov | nih.gov |
Enzyme-Ligand Interaction Mechanisms (In vitro)
Tyrosinase Inhibition Mechanisms
There is no available scientific literature that details any investigation into the potential of this compound as a tyrosinase inhibitor. Consequently, no data exists on its mechanism of action against this enzyme.
Calreticulin (B1178941) Ligand Interactions and Calcium Dysregulation
Information regarding the interaction of this compound with calreticulin or its effects on calcium dysregulation is absent from published scientific studies.
Acetylcholinesterase Interaction Studies
No studies have been found that explore the inhibitory or interactive potential of this compound with acetylcholinesterase. While research exists for other hydroxypyridine derivatives as acetylcholinesterase inhibitors, these findings cannot be extrapolated to the specific compound .
Intermolecular Bonding Phenomena
Detailed structural analysis of this compound through crystallographic or advanced spectroscopic methods is not reported in the scientific literature.
Intramolecular Hydrogen Bonding Networks
There are no published data or computational studies available that describe the intramolecular hydrogen bonding networks within the this compound molecule.
Weak Intermolecular Interactions in Solid State
Information on the weak intermolecular interactions, such as van der Waals forces or pi-stacking, that govern the solid-state packing of this compound is not available, as no crystal structure data has been publicly disclosed.
Due to the absence of specific research on this compound, no data tables can be generated for its biological activity or structural parameters.
Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For N-(3-Hydroxypyridin-2-yl)pivalamide, ¹H NMR and ¹³C NMR are the primary techniques used, often supplemented by advanced multidimensional methods for unambiguous signal assignment.
Proton NMR (¹H NMR) Applications
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the ¹H NMR spectrum of this compound, specific chemical shifts (δ) and coupling patterns are expected for the protons of the pivalamide (B147659) and the 3-hydroxypyridine (B118123) moieties.
The pivalamide group features a prominent singlet in the upfield region of the spectrum, integrating to nine protons, which is characteristic of the three equivalent methyl groups of the tert-butyl substituent. The amide proton (N-H) would typically appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The 3-hydroxypyridine ring exhibits a more complex set of signals in the aromatic region of the spectrum. The protons on the pyridine (B92270) ring will show characteristic coupling patterns (doublets, triplets, or doublet of doublets) depending on their position and the number of adjacent protons. The hydroxyl proton (O-H) also gives rise to a signal, which, similar to the amide proton, can be broad and its position variable.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| tert-Butyl (3 x CH₃) | ~ 1.3 | Singlet | 9H |
| Pyridine-H4 | ~ 7.2 - 7.4 | Doublet of doublets | 1H |
| Pyridine-H5 | ~ 7.0 - 7.2 | Doublet of doublets | 1H |
| Pyridine-H6 | ~ 7.9 - 8.1 | Doublet of doublets | 1H |
| Amide (N-H) | Variable | Broad Singlet | 1H |
| Hydroxyl (O-H) | Variable | Broad Singlet | 1H |
Note: The predicted chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) Applications
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.
The pivalamide group is characterized by two signals: one for the quaternary carbon of the tert-butyl group and another for the three equivalent methyl carbons. The carbonyl carbon of the amide will appear significantly downfield. The 3-hydroxypyridine ring will show five distinct signals for its carbon atoms. The carbon bearing the hydroxyl group (C3) and the carbon attached to the nitrogen (C2 and C6) will have characteristic chemical shifts influenced by the electronegativity of the heteroatoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| tert-Butyl (3 x C H₃) | ~ 27 - 29 |
| tert-Butyl (C (CH₃)₃) | ~ 39 - 41 |
| Pyridine-C4 | ~ 120 - 125 |
| Pyridine-C5 | ~ 115 - 120 |
| Pyridine-C6 | ~ 135 - 140 |
| Pyridine-C2 | ~ 145 - 150 |
| Pyridine-C3 | ~ 150 - 155 |
| Carbonyl (C=O) | ~ 175 - 180 |
Note: The predicted chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Advanced Multidimensional NMR Techniques
For a complete and unambiguous assignment of all proton and carbon signals, advanced multidimensional NMR techniques are often employed. These include:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity of protons within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds), which is crucial for identifying quaternary carbons and piecing together the entire molecular structure by connecting different fragments.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group on the pyridine ring.
N-H Stretch: A moderate to sharp absorption band around 3300-3500 cm⁻¹ would indicate the presence of the amide N-H bond.
C-H Stretches: Absorptions for the aliphatic C-H bonds of the tert-butyl group would appear just below 3000 cm⁻¹, while the aromatic C-H stretches of the pyridine ring would be observed just above 3000 cm⁻¹.
C=O Stretch (Amide I band): A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹ corresponding to the carbonyl group of the amide.
N-H Bend (Amide II band): An absorption band around 1550-1640 cm⁻¹ is characteristic of the N-H bending vibration.
C=C and C=N Stretches: The pyridine ring will show characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H (Alcohol) | 3200-3600 | Broad, Medium-Strong |
| N-H (Amide) | 3300-3500 | Medium-Sharp |
| C-H (Aromatic) | 3000-3100 | Medium-Weak |
| C-H (Aliphatic) | 2850-2970 | Medium-Strong |
| C=O (Amide) | 1650-1680 | Strong, Sharp |
| C=C, C=N (Aromatic) | 1400-1600 | Medium-Variable |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like this compound. In ESI-MS, the most common ion observed is the protonated molecule, [M+H]⁺.
For this compound (C₁₀H₁₄N₂O₂), the calculated monoisotopic mass is approximately 194.11 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent peak at an m/z value of approximately 195.12, corresponding to the [M+H]⁺ ion. Analysis of the fragmentation pattern under tandem MS (MS/MS) conditions could provide further structural confirmation by showing the loss of characteristic neutral fragments, such as the tert-butyl group or the pivaloyl group.
Table 4: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | ~ 195.12 |
| [M+Na]⁺ | ~ 217.10 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a highly precise mass measurement, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. This capability is crucial for the unambiguous identification of a compound.
For this compound (C₁₀H₁₄N₂O₂), HRMS provides the exact mass of the molecular ion, which can be compared to the calculated theoretical mass. The monoisotopic mass of this compound is 194.10553 Da. uni.lu In HRMS analysis, the compound is typically ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. Common ionization techniques include electrospray ionization (ESI), which can produce protonated molecules [M+H]⁺ or other adducts.
The predicted HRMS data for various adducts of this compound are presented in the table below. These theoretical values serve as a benchmark for experimental results, allowing for confident identification of the compound in a sample.
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 195.11281 |
| [M+Na]⁺ | 217.09475 |
| [M-H]⁻ | 193.09825 |
| [M+NH₄]⁺ | 212.13935 |
| [M+K]⁺ | 233.06869 |
X-ray Crystallography for Solid-State Structural Determination
Crystal Growth and Quality Assessment
The foundation of a successful X-ray crystallographic analysis is the growth of high-quality single crystals. For this compound, this would typically involve dissolving the purified compound in a suitable solvent or a mixture of solvents. Slow evaporation of the solvent is a common method to induce crystallization. The choice of solvent is critical and is often determined empirically. The quality of the resulting crystals is then assessed using optical microscopy to identify single, well-formed crystals with smooth faces and no visible defects.
Crystallographic Data Collection and Refinement
Once a suitable crystal is selected, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The collection of a complete dataset involves rotating the crystal and recording the diffraction pattern at various orientations.
The resulting data is then processed to determine the unit cell dimensions and the space group of the crystal. The structure is solved using direct methods or Patterson methods and then refined to improve the agreement between the observed and calculated diffraction data. Key parameters from a hypothetical crystallographic data collection and refinement for this compound are presented in the interactive table below.
| Parameter | Value |
|---|---|
| Empirical formula | C₁₀H₁₄N₂O₂ |
| Formula weight | 194.23 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.50 |
| b (Å) | 8.20 |
| c (Å) | 12.30 |
| β (°) | 105.5 |
| Volume (ų) | 1020.5 |
| Z | 4 |
| R-factor (%) | 4.5 |
Analysis of Molecular Geometry and Conformation in Crystal Lattice
The refined crystal structure provides a detailed picture of the molecular geometry. This includes the precise bond lengths and angles within the this compound molecule. The conformation of the molecule, describing the spatial arrangement of its atoms, is also revealed. For instance, the planarity of the hydroxypyridine ring and the torsion angles associated with the pivalamide substituent can be accurately determined. This information is crucial for understanding the steric and electronic properties of the molecule.
Hydrogen Bonding Analysis in Crystalline State
The presence of a hydroxyl group and amide functionalities in this compound makes it highly likely to participate in hydrogen bonding. nih.gov X-ray crystallography is the definitive method for identifying and characterizing these interactions in the solid state. The analysis reveals the donor and acceptor atoms involved in hydrogen bonds, as well as the precise distances and angles of these interactions.
Hydrogen bonds play a critical role in determining the packing of molecules in the crystal lattice, influencing the physical properties of the solid, such as melting point and solubility. A hypothetical hydrogen bond analysis for this compound is presented in the table below, illustrating how these interactions might be characterized.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N(2)-H(2A)···O(1) | 0.86 | 2.05 | 2.90 | 175.0 |
| O(2)-H(2B)···N(1) | 0.82 | 1.98 | 2.79 | 170.0 |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods provide insights into electronic structure and reactivity.
Density Functional Theory (DFT) for Electronic Structure Elucidation
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For N-(3-Hydroxypyridin-2-yl)pivalamide, a DFT study, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to optimize the molecule's geometry and calculate its fundamental electronic properties. This would provide a detailed picture of bond lengths, bond angles, and dihedral angles, establishing the most stable three-dimensional conformation of the molecule.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key parameter; a smaller gap suggests higher reactivity and lower stability. For this compound, the calculation and visualization of these orbitals would reveal the regions of the molecule most likely to be involved in chemical reactions.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| Energy Gap (ΔE) | Data not available |
No published data is currently available for these parameters.
Analysis of Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps to identify electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including hydrogen bonding. For this compound, an MEP analysis would highlight the electron-rich regions (typically colored in shades of red) around the oxygen and nitrogen atoms, indicating sites for electrophilic attack, and electron-deficient regions (colored in shades of blue) around hydrogen atoms, indicating sites for nucleophilic attack.
Mulliken Charge Analysis
Table 2: Hypothetical Mulliken Charge Distribution for Selected Atoms in this compound
| Atom | Mulliken Charge (a.u.) |
| O(hydroxyl) | Data not available |
| N(pyridine) | Data not available |
| O(amide) | Data not available |
| N(amide) | Data not available |
No published data is currently available for these parameters.
Molecular Modeling and Docking Studies (In silico)
Molecular modeling and docking are computational techniques used to predict how a molecule might interact with a biological target, such as a protein or enzyme.
Prediction of Binding Affinities to Molecular Targets
Molecular docking simulations would be employed to predict the binding mode and affinity of this compound with various molecular targets of interest. This in silico approach involves placing the ligand (the compound) into the binding site of a receptor and calculating a scoring function to estimate the binding energy. Such studies could suggest potential therapeutic applications for the compound by identifying proteins with which it interacts strongly. The results would typically include the predicted binding energy (in kcal/mol) and a visualization of the binding interactions, such as hydrogen bonds and hydrophobic contacts.
Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Example Target | Data not available | Data not available |
No published molecular docking studies are currently available for this compound.
Elucidation of Ligand-Protein Binding Modes
The prediction of how a ligand binds to a protein is a significant challenge in computational chemistry. nih.govnih.gov Methodologies often start with docking to propose possible binding modes. nih.govnih.gov However, these initial predictions can be limited by factors such as the flexibility of both the protein and the ligand, interactions with surrounding solvent molecules, and changes in entropy. nih.govnih.gov To overcome these challenges, more advanced techniques like a combination of supervised molecular dynamics and quantum mechanics (specifically, the dynamical averaging quantum mechanics fragment molecular orbital method) can be employed. nih.govnih.gov This combined approach has been shown to improve the accuracy of predicting the experimental binding structure of protein-ligand complexes. nih.govnih.gov A novel scoring function, the P-score, has been developed to further enhance predictive power by considering both the residence time of the ligand in the binding site and the interaction energies. nih.govnih.gov A higher P-score, approaching 1, indicates a more stable and favorable binding conformation. nih.gov
Conformational Sampling and Dynamics
Understanding the flexibility and dynamic nature of a molecule is crucial for predicting its biological activity and properties. Molecular dynamics (MD) simulations are a primary tool for this purpose. nih.gov By simulating the movement of atoms over time, MD can explore the different conformations a molecule can adopt. To analyze the vast amount of data generated from these simulations, clustering algorithms like DBSCAN can be used to identify the most populated and stable ligand-protein states. nih.gov This allows researchers to distinguish significant binding modes from random fluctuations. nih.gov
Simulation of Reaction Mechanisms and Transition States
Simulating chemical reactions provides insight into how molecules are formed and how they might degrade. Software packages like ReactionMechanismSimulator.jl, written in the Julia programming language, are designed to simulate and analyze complex chemical kinetic mechanisms. github.comchemrxiv.orgmit.educhemrxiv.org These tools can be applied to a wide range of chemical processes, including the degradation of pharmaceuticals. github.commit.educhemrxiv.org They allow for the simulation of reactions under various conditions, such as constant temperature and pressure or constant volume. github.com Advanced features of such simulators include sensitivity analysis, which helps to identify the most critical reactions in a complex network, and the ability to generate flux diagrams that visualize the flow of atoms through different chemical species. github.commit.educhemrxiv.org These simulations are vital for understanding reaction pathways and identifying the high-energy transition states that control reaction rates.
Prediction of Spectroscopic Parameters
Computational methods can also be used to predict the spectroscopic properties of molecules, such as their NMR and IR spectra. While the search results did not provide specific examples of these predictions for this compound, the general capability exists within the field of computational chemistry. These predictions are valuable for confirming the identity and structure of a synthesized compound by comparing the calculated spectra to experimental measurements.
Structure Activity Relationship Sar Studies in Molecular Interactions
Impact of Substituent Modifications on Molecular Interactions
The chemical structure of N-(3-Hydroxypyridin-2-yl)pivalamide offers several sites for modification, each with the potential to significantly alter its binding affinity and efficacy. The core structure consists of a 3-hydroxypyridine (B118123) ring connected to a pivalamide (B147659) group via an amide linkage. SAR studies on analogous compounds have highlighted the importance of each of these components.
The 3-hydroxy group on the pyridine (B92270) ring is a critical feature, capable of acting as both a hydrogen bond donor and acceptor. Its removal or replacement can drastically alter the binding profile of the molecule. For instance, studies on similar pyridine derivatives have shown that the presence of a hydroxyl group can be crucial for activity. researchgate.net The acidity of this hydroxyl group can also be modulated by the introduction of other substituents on the pyridine ring, thereby influencing its interaction with target proteins.
The pivalamide moiety , with its bulky tert-butyl group, plays a significant role in the molecule's steric interactions with a binding pocket. The size and shape of this group can influence the compound's selectivity and potency. Modification of the tert-butyl group to smaller or larger alkyl groups, or its replacement with cyclic or aromatic moieties, can probe the steric limitations of the binding site. For example, replacing the pivalamide with a simpler acetamide, as seen in N-(3-Hydroxypyridin-2-yl)acetamide, can provide insights into the necessity of the bulky group for optimal binding. biosynce.com
The following table illustrates the hypothetical impact of various substituent modifications on the biological activity of this compound, based on general principles observed in related compound series.
| Compound ID | R1 (Pyridine Ring) | R2 (Amide Group) | Relative Activity | Rationale for Activity Change |
| 1 | 3-OH | Pivaloyl | 1.0 | Baseline compound |
| 2 | 3-OCH3 | Pivaloyl | 0.5 | Loss of hydrogen bond donor capability from the hydroxyl group. |
| 3 | 3-H | Pivaloyl | 0.1 | Complete loss of key hydrogen bonding interactions from the hydroxyl group. |
| 4 | 3-OH | Acetyl | 0.7 | Reduced steric bulk may lead to a less optimal fit in a hydrophobic pocket. |
| 5 | 3-OH, 6-Cl | Pivaloyl | 1.2 | Electron-withdrawing group may enhance the acidity of the 3-OH group, improving hydrogen bonding. |
This table is illustrative and based on established SAR principles. The relative activities are hypothetical.
Positional Isomerism and Structural Analogs: A Comparative Analysis
The precise positioning of functional groups on the pyridine ring is a critical determinant of a molecule's biological activity. Shifting the hydroxyl group to different positions on the pyridine ring of this compound would create positional isomers with potentially distinct pharmacological profiles.
For example, N-(5-Hydroxypyridin-2-yl)pivalamide , a positional isomer, would present a different spatial arrangement of the key hydrogen-bonding hydroxyl group relative to the amide linkage. This could lead to interactions with different amino acid residues within the same binding site or even a complete change in the biological target. Similarly, an isomer like N-(2-Hydroxypyridin-3-yl)acetamide would alter the connectivity and electronic properties of the system. sigmaaldrich.comscbt.com
Structural analogs, where the core scaffold is altered, also provide valuable SAR insights. For instance, replacing the pyridine ring with a different heterocyclic system, or modifying the pivalamide to a benzamide, can reveal the importance of the pyridine nitrogen and the steric and electronic properties of the amide substituent.
A comparative analysis of the biological activities of these isomers and analogs is essential for mapping the pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity.
| Compound | Structure | Key Differences from this compound | Potential Impact on Molecular Interactions |
| This compound | Parent Compound | Forms specific hydrogen bonds via the 3-OH and amide groups; steric bulk from pivaloyl group fits in a hydrophobic pocket. | |
| N-(5-Hydroxypyridin-2-yl)pivalamide | Positional isomer of the hydroxyl group. | Alters the vector and distance of hydrogen bonding from the hydroxyl group, potentially leading to a different binding mode or affinity. | |
| N-(3-Hydroxypyridin-4-yl)acetamide | Positional isomer of the amide group and different amide substituent. sigmaaldrich.com | Changes the orientation of the amide linkage and reduces steric bulk, likely altering binding affinity and selectivity. | |
| N-(3-methoxypyridin-2-yl)pivalamide | Methylated hydroxyl group. | The hydrogen bond donating ability is lost, which could significantly decrease binding affinity if this interaction is crucial. |
This table presents a qualitative comparison based on structural differences.
Stereochemical Considerations in Molecular Recognition
While this compound itself is not chiral, the introduction of chiral centers through substituent modifications would bring stereochemistry to the forefront of its SAR. The three-dimensional arrangement of atoms is fundamental to molecular recognition, as biological targets such as enzymes and receptors are chiral environments.
If, for example, a chiral substituent were introduced on the pivalamide moiety or the pyridine ring, the resulting enantiomers or diastereomers could exhibit significantly different biological activities. One stereoisomer might fit perfectly into a binding site, while the other may be sterically hindered or unable to form the necessary interactions.
Therefore, any future development of analogs of this compound that involves the creation of stereocenters would necessitate the separation and individual biological evaluation of each stereoisomer to fully understand the SAR.
Insufficient Information to Generate Requested Article on this compound
Despite a comprehensive search of available scientific literature and chemical databases, there is insufficient specific information on the chemical compound "this compound" to generate the detailed and scientifically accurate article as requested.
While the compound is listed in chemical supplier catalogs, indicating its availability as a building block in organic synthesis, there is a notable absence of published research detailing its specific applications as a key intermediate, its use in the development of chemical libraries, or its function as a molecular probe for in vitro biological investigations.
General information on related pyridine and hydroxypyridine scaffolds is available and suggests a wide range of potential applications in medicinal chemistry and materials science. For instance, the 3-hydroxypyridine moiety is a known chelating agent and is found in various biologically active molecules. researchgate.netnih.gov Similarly, the 2-aminopyridine (B139424) scaffold is a common feature in kinase inhibitors and other therapeutic agents. nih.govacs.orgacs.org
Potential Applications As Molecular Probes and Building Blocks Non Clinical
Use in Mechanistic Biological Investigations (In vitro focus):There is no evidence of this compound being utilized as a probe to study enzyme activity and inhibition pathways, nor as a ligand for investigating protein function and modulation in vitro.
To generate an article that is both scientifically accurate and strictly adheres to the provided outline, detailed research findings on "N-(3-Hydroxypyridin-2-yl)pivalamide" itself are required. Extrapolating from the general properties of related but different compounds would be speculative and would not meet the standard of a professional, authoritative article based on diverse sources.
Therefore, until specific research on "this compound" is published, it is not possible to provide the requested content.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
